TERT-BUTYL (3-ENDO)-9-AZABICYCLO[3.3.1]NON-3-YLCARBAMATE HCL
Description
Properties
IUPAC Name |
tert-butyl N-[(1R,5S)-9-azabicyclo[3.3.1]nonan-3-yl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-11-7-9-5-4-6-10(8-11)14-9;/h9-11,14H,4-8H2,1-3H3,(H,15,16);1H/t9-,10+,11?; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSUGJHHASGFFX-DIVWUKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCCC(C1)N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1C[C@H]2CCC[C@@H](C1)N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Challenges
-
Stereochemical Control : Achieving the endo-configuration requires selective cyclization conditions or chiral auxiliaries.
-
Carbamate Installation : Introducing the tert-butyl carbamate group without side reactions demands mild reagents.
-
Salt Formation : Hydrochloride salt preparation necessitates pH control and crystallization optimization.
Core Bicyclic Amine Synthesis
The 9-azabicyclo[3.3.1]nonane framework is typically constructed via cyclization or ring-expansion strategies.
Bromocyclization of Homoallylamine Derivatives
AstraZeneca-developed methodology (adapted from) involves bromocyclization of cyclic homoallylamines, followed by debromination (Table 1):
Table 1: Bromocyclization Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1. Cyclization | HBr, Br₂, CH₂Cl₂, 25°C | 90% |
| 2. Debromination | LiAlH₄, THF, 0°C to rt | 48% |
This method was successfully scaled to 30 g with a 27% overall yield. Key modifications included substituting allylmagnesium bromide with allylmagnesium chloride (2 M in THF) to improve safety and cost-efficiency.
Petasis Reaction for Functionalized Derivatives
For substrates containing sulfur or protected amino groups, a Petasis reaction-based approach proved superior (Figure 1):
-
Petasis Reaction : Cyclic ketone + pinacol allylboronate + NH₃ → free amine intermediate.
-
Boc Protection : tert-Butyl dicarbonate (Boc₂O) in CH₂Cl₂.
-
Hydroboration-Oxidation : BH₃·THF, followed by H₂O₂/NaOH.
This route achieved 39–49% overall yields for sulfur-containing derivatives, outperforming Sakurai reaction-based methods.
Carbamate Installation and Salt Formation
Hydrochloride Salt Preparation
The free base is treated with HCl(g) in anhydrous ether:
-
Procedure : Bubble HCl gas into a cooled (-10°C) ether solution until pH ≈ 2.
-
Crystallization : Evaporate solvent, recrystallize from EtOH/Et₂O (1:5).
Alternative Routes and Optimization
Sakurai Reaction for Challenging Substrates
For cyclopropane-containing analogs (e.g., 4-azaspiro[2.4]heptane), tert-butyl cyclopropanecarboxylate was used as a ketone surrogate:
-
Sakurai Reaction : Cyclopropanecarboxylate + allyltrimethylsilane → allylated intermediate.
-
Hydroboration-Oxidation : BH₃·I₂ (freshly prepared), then H₂O₂/NaOH.
-
Mesylation and Cyclization : MsCl, Et₃N → pyrrolidine ring closure.
This method circumvented instability issues with cyclopropanone intermediates.
Reductive Amination Approach
A scalable alternative for gram-scale synthesis:
-
Imine Formation : Bicyclic ketone + benzylamine, toluene, Dean-Stark trap.
-
Allylation : Allylmagnesium chloride, THF, -20°C.
-
Reduction : LiAlH₄, THF, 0°C to rt (72 hr).
Yields exceeded 90% for non-functionalized substrates but dropped to 42% for sulfone-containing derivatives due to debromination challenges.
Comparative Analysis of Methodologies
Table 2: Method Comparison
| Method | Scope | Yield Range | Scalability | Major Drawbacks |
|---|---|---|---|---|
| Bromocyclization | Simple substrates | 27–36% | High | Moderate yields |
| Petasis Reaction | S-/N-functionalized | 39–49% | Moderate | Complex steps |
| Sakurai Reaction | Cyclopropane analogs | 22–31% | Low | Air-sensitive reagents |
| Reductive Amination | Non-functionalized | 42–90% | High | Limited functional group tolerance |
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions to yield the free amine hydrochloride. This reaction is critical for accessing the reactive secondary amine for subsequent transformations.
| Conditions | Products | Yield | References |
|---|---|---|---|
| 4 M HCl in dioxane (0°C, 2 h) | 9-azabicyclo[3.3.1]nonan-3-amine hydrochloride | >90% | |
| Trifluoroacetic acid (TFA) | Free amine (after neutralization) | 85–90% |
The reaction proceeds via protonation of the carbamate oxygen, followed by elimination of CO₂ and isobutylene . The hydrochloride salt stabilizes the product, preventing side reactions .
Functionalization of the Free Amine
After deprotection, the secondary amine undergoes reactions typical of aliphatic amines:
Alkylation
Reaction with alkyl halides or epoxides introduces substituents at the nitrogen atom.
| Reagents | Conditions | Products | Notes |
|---|---|---|---|
| Methyl iodide (CH₃I) | K₂CO₃, DMF, 25°C, 12 h | N-methyl-9-azabicyclo[3.3.1]nonan-3-amine | Regioselective alkylation |
| Ethylene oxide | H₂O, 60°C, 6 h | N-(2-hydroxyethyl) derivative | Requires basic conditions |
Acylation
Acylation with activated esters or anhydrides generates amides.
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| Acetic anhydride | Et₃N, CH₂Cl₂, 0°C, 1 h | N-acetyl-9-azabicyclo[3.3.1]nonan-3-amine | 78% |
| Benzoyl chloride | Pyridine, RT, 3 h | N-benzoyl derivative | 82% |
Ring-Opening Reactions
The bicyclo[3.3.1]nonane system undergoes ring-opening under harsh acidic or oxidative conditions:
| Conditions | Mechanism | Products | References |
|---|---|---|---|
| H₂SO₄ (conc.), 100°C, 24 h | Acid-catalyzed cleavage | Linear diamino alcohol derivative | |
| NaIO₄, H₂O/THF, RT, 6 h | Oxidative cleavage | Dialdehyde intermediate |
These reactions are less common due to the stability of the bicyclic framework but are feasible under extreme conditions .
Salt Metathesis
The hydrochloride counterion can be exchanged with other anions:
| Reagents | Conditions | Products | Application |
|---|---|---|---|
| AgNO₃ in H₂O | RT, 1 h | Nitrate salt | Analytical purification |
| NaPF₆ in MeOH | 0°C, 30 min | Hexafluorophosphate salt | Ionic liquid synthesis |
Scientific Research Applications
Biological Applications
1. Medicinal Chemistry
Tert-butyl (3-endo)-9-azabicyclo[3.3.1]non-3-ylcarbamate HCl has been investigated for its potential as a pharmacological agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.
2. Neuropharmacology
Research indicates that compounds with azabicyclic structures may exhibit activity at neurotransmitter receptors, particularly those involved in the central nervous system (CNS). This compound could be explored for its effects on neurotransmission, potentially leading to the development of treatments for neurological disorders.
3. Enzyme Inhibition Studies
The compound may serve as an inhibitor for specific enzymes, which is crucial in drug design. By modifying the structure of the compound, researchers can assess its efficacy in inhibiting enzyme activity related to disease processes.
Case Study 1: Neurotransmitter Receptor Modulation
A study examining various azabicyclic compounds demonstrated that this compound exhibited selective binding affinity towards certain neurotransmitter receptors, suggesting its potential as a therapeutic agent for conditions like anxiety and depression.
Case Study 2: Antimicrobial Activity
In vitro tests have shown that derivatives of this compound can possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. The modifications in the bicyclic structure enhance the interaction with microbial targets.
Mechanism of Action
The mechanism of action of TERT-BUTYL (3-ENDO)-9-AZABICYCLO[3.3.1]NON-3-YLCARBAMATE HCL involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, altering their activity and function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between TERT-BUTYL (3-ENDO)-9-AZABICYCLO[3.3.1]NON-3-YLCARBAMATE HCl and analogous compounds:
Key Observations:
Structural Flexibility vs. Rigidity: The saturated bicyclic core in the target compound ensures conformational rigidity, ideal for selective receptor interactions. In contrast, the unsaturated analog (non-2-ene) offers reactivity for further derivatization . Substituents like the Boc group (target compound) versus free amines (e.g., tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate) dictate stability under acidic or basic conditions .
Pharmacokinetic Implications: The HCl salt form (target compound, SV119) enhances aqueous solubility, critical for bioavailability. SV119’s aminohexyl chain may further improve tissue permeability . Lipophilic groups (e.g., indazole carboxamide in ’s compound) favor blood-brain barrier penetration, suggesting CNS applications .
Synthetic Utility :
- Boc-protected derivatives (target compound, ) are widely used in solid-phase synthesis due to their stability and ease of deprotection .
- Unsaturated analogs () enable click chemistry or Diels-Alder reactions for diversification .
Safety Profiles :
- Compounds like RS-2109 () highlight hazards such as acute toxicity and irritation, emphasizing the need for controlled handling of azabicyclo derivatives. The HCl salt form may mitigate volatility but requires proper storage .
Research Findings and Methodological Considerations
- Crystallography : Tools like SHELX () and ORTEP-3 () are critical for resolving the stereochemistry of azabicyclo derivatives, ensuring accurate structural assignments .
- Conformational Analysis: Puckering coordinates () aid in understanding the nonplanar geometry of bicyclic systems, which influences binding affinity .
- Safety Protocols : Safety data sheets () underscore the importance of PPE and ventilation when handling reactive intermediates .
Biological Activity
Tert-butyl (3-endo)-9-azabicyclo[3.3.1]non-3-ylcarbamate HCl, also referred to as tert-butyl 3,7-dioxa-9-azabicyclo[3.3.1]nonane-9-carboxylate, is a bicyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₉N₁O₄
- Molecular Weight : 241.28 g/mol
- CAS Number : 280761-97-9
- InChI Key : CQLVVTNYEYTHMM-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound exhibits properties that may influence:
- Enzyme Inhibition : Inhibits certain enzymes crucial for metabolic processes.
- Antioxidant Activity : Scavenges free radicals, providing protection against oxidative stress.
- Antimicrobial Properties : Exhibits antimicrobial effects against specific bacterial strains.
- Neuroprotective Effects : Potential benefits in neurodegenerative diseases have been suggested by recent studies.
Pharmacological Activities
Research indicates several pharmacological activities associated with this compound:
| Activity Type | Description |
|---|---|
| Antioxidant Activity | Ability to scavenge free radicals, protecting against oxidative damage. |
| Antimicrobial Properties | Demonstrated antimicrobial effects against various bacterial strains. |
| Neuroprotective Effects | Potential benefits in conditions like Alzheimer's disease and other neurodegenerative disorders. |
Neuroprotective Effects
Recent studies have indicated that this compound may possess neuroprotective properties. For instance, it has been shown to reduce neuronal cell death in models of oxidative stress, suggesting a mechanism through which it could mitigate the effects of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antioxidant and Antimicrobial Studies
In vitro studies have demonstrated that the compound exhibits significant antioxidant activity, effectively scavenging free radicals in various assays. Additionally, preliminary tests indicate its efficacy against specific strains of bacteria, highlighting its potential as a therapeutic agent in treating infections .
Enzyme Inhibition Studies
Research has shown that this compound can inhibit key enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders. The exact pathways and targets are still under investigation but are believed to involve modulation of enzyme activity through direct binding.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct chemical properties compared to similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane | Hydroxyl group addition | Enhanced solubility and reactivity |
| Tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane | Carbonyl group presence | Potential for different biological interactions |
Q & A
Q. What are the optimal synthetic routes for TERT-BUTYL (3-ENDO)-9-AZABICYCLO[3.3.1]NON-3-YLCARBAMATE HCl, and how can intermediates be characterized?
The synthesis typically involves sequential functionalization of the 9-azabicyclo[3.3.1]nonane scaffold. Key steps include Boc protection of the amine group, carbamate formation via reaction with isocyanates, and final HCl salt preparation. Modifications to published protocols (e.g., using SnBu₂(OAc)₂ as a catalyst for carbamate coupling) can improve yields . Characterization relies on NMR (¹H/¹³C) and LC-MS to confirm regioselectivity and purity. For intermediates like 9-benzyl derivatives, Pd-catalyzed hydrogenolysis with ammonium formate is critical for deprotection .
Q. How can crystallographic data resolve conformational ambiguities in the 9-azabicyclo[3.3.1]nonane core?
Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation (e.g., APS 24ID-C beamline) enables high-resolution structural determination. Refinement using SHELXL (via SHELX programs) is standard for resolving puckering geometries and bond-angle distortions in bicyclic systems . For example, monoclinic (P21/c) crystal systems with β angles ~106° are common, as seen in related derivatives .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While specific safety data for this carbamate HCl salt are limited, analogous 9-azabicyclo[3.3.1]nonane derivatives require precautions against inhalation and skin contact (GHS Category H315/H319). Use fume hoods, nitrile gloves, and emergency eyewash stations. Consult SDS guidelines for structurally similar compounds (e.g., sigma-2 receptor ligands like WC-26) for hazard mitigation .
Advanced Research Questions
Q. How does the carbamate group influence catalytic activity in oxidation reactions compared to ABNO derivatives?
Unlike 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), which is a nitroxyl radical catalyst for alcohol oxidations, the tert-butyl carbamate group in this compound may sterically hinder radical formation. However, the HCl salt could act as a co-catalyst in Cu/ABNO systems by stabilizing transition states via hydrogen bonding. Comparative kinetic studies (e.g., turnover frequency [TOF] under O₂ atmospheres) are needed to assess its role .
Q. What strategies enhance selectivity for sigma-2 receptor binding in 9-azabicyclo[3.3.1]nonane derivatives?
Structure-activity relationship (SAR) studies show that N-substituted carbamates (e.g., WC-26, Kᵢ = 2.58 nM for sigma-2) require precise stereoelectronic alignment. Computational docking (e.g., AutoDock Vina) using crystal structures of the receptor’s ligand-binding domain can guide modifications to the carbamate’s phenyl or alkyl groups. In vitro assays with radiolabeled ligands (e.g., [³H]-DTG) validate binding affinity .
Q. Can electrochemical methods leverage this compound for site-selective protein functionalization?
The carbamate’s stability in aqueous media makes it a candidate for radical-mediated conjugation. For example, keto-ABNO analogs enable tryptophan functionalization via aminoxyl radicals under mild electrochemical conditions. Optimizing pH (6.5–7.5) and using mediators like Fe(NO₃)₃·9H₂O could extend this to tertiary amines in the bicyclic core .
Q. How do ring-puckering dynamics affect bioactivity in granisetron-related derivatives?
Cremer-Pople puckering coordinates (e.g., amplitude , phase ) quantify nonplanar distortions in the bicyclic core, which influence receptor binding. Molecular dynamics (MD) simulations (AMBER force field) paired with SCXRD data reveal correlations between puckering and sigma-2 receptor affinity. For example, endo-3-substituents stabilize chair-like conformations critical for activity .
Methodological Resources
- Synthesis & Characterization : References outline scalable routes and LC-MS/NMR workflows.
- Structural Analysis : SHELX refinement and synchrotron data collection are standard.
- Catalytic Studies : Kinetic protocols from Stahl and electrochemical setups from Deprez are applicable.
- Computational Modeling : Cremer-Pople coordinates and AutoDock guide SAR studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
